molecular formula C13H19BrFN B1406019 [(2-Bromo-3-fluorophenyl)methyl]dipropylamine CAS No. 1504083-64-0

[(2-Bromo-3-fluorophenyl)methyl]dipropylamine

Cat. No. B1406019
CAS RN: 1504083-64-0
M. Wt: 288.2 g/mol
InChI Key: JDVLSMBAQVLUER-UHFFFAOYSA-N
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Description

[(2-Bromo-3-fluorophenyl)methyl]dipropylamine (BFPMA) is an important chemical compound used in the synthesis and research of various compounds. BFPMA is a versatile compound that can be used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.

Scientific Research Applications

Synthesis and Interactions with Receptors

[(2-Bromo-3-fluorophenyl)methyl]dipropylamine, as part of a broader class of compounds, has been studied for its interactions with various receptors. Vallgårda et al. (1996) explored a series of N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, including bromo- and fluorophenyl variants, for their affinity to 5-HT(1A) receptors in rat brains (Vallgårda et al., 1996).

Synthesis and Characterization

Research has also focused on synthesizing and characterizing derivatives and related compounds. Zhang Yi-fan (2010) discussed the synthesis of a key intermediate of atorvastatin calcium, using 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (Zhang Yi-fan, 2010). Similarly, the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, involving 2-bromo-1-(3-fluorophenyl)-1-propanone, was described by Tao Yuan (2012) for its potential antidepressant activities (Tao Yuan, 2012).

Derivatization and Detection in Biological Fluids

In the domain of bioanalytical chemistry, Lingeman et al. (1984) developed a derivatization method for carboxylic acids in biological fluids, using a primary or secondary amine, such as dipropylamine, for pre-column labelling (Lingeman et al., 1984).

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored. For instance, Raval et al. (2012) investigated the antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, involving a bromo-fluorophenyl component (Raval et al., 2012).

Pharmaceutical Intermediates

Research on pharmaceutical intermediates has also utilized compounds similar to [(2-Bromo-3-fluorophenyl)methyl]dipropylamine. Song Hong-rui (2009) synthesized 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, using 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (Song Hong-rui, 2009).

properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrFN/c1-3-8-16(9-4-2)10-11-6-5-7-12(15)13(11)14/h5-7H,3-4,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVLSMBAQVLUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromo-3-fluorophenyl)methyl]dipropylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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